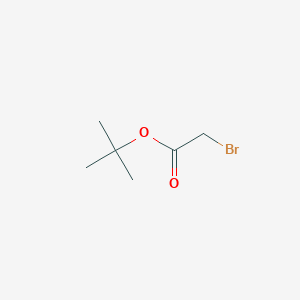

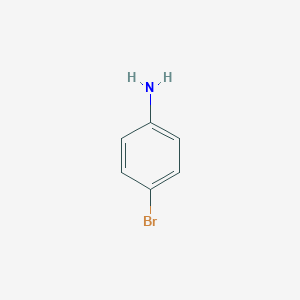

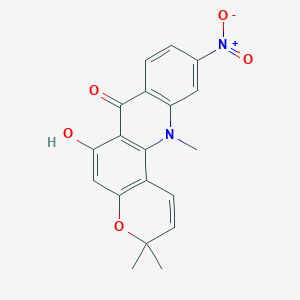

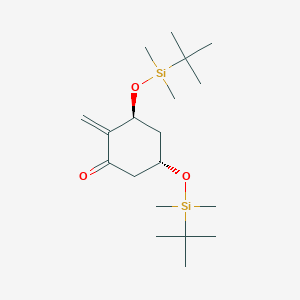

![molecular formula C12H14O3 B143441 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one CAS No. 63740-98-7](/img/structure/B143441.png)

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

説明

The compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one is a chemical that appears to be related to benzodioxole derivatives. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzodioxole derivatives can be achieved through reactions involving salicylaldehyde or its derivatives. For instance, in the synthesis of symmetric 1,5-di(benzofuran-2-yl)-3-(4-substituted-aryl)-pentane-1,5-dione derivatives, salicylaldehyde reacts with bromoacetone under basic conditions to afford corresponding benzofuran derivatives. These derivatives then undergo further reactions such as crossed aldol condensation and Michael addition to yield the final products . This method could potentially be adapted for the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one can be complex, with multiple functional groups and symmetry elements. For example, cryptands with 1,3,5-tris(1',3'-dioxan-2'-yl)-benzene units have been synthesized and structurally investigated using techniques such as single crystal X-ray diffraction, NMR, and MS . These techniques are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one.

Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can be quite varied. The synthesis of benzyloxylated-diiodopentanes, for example, involves a stereo-controlled process starting from a triol precursor and leads to a diiodide intermediate, which can then be used to synthesize five-membered imino-sugars . This demonstrates the versatility of such compounds in synthetic chemistry, which could be relevant when considering the reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one in various chemical reactions.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one, we can infer that similar compounds exhibit properties that are influenced by their functional groups and molecular symmetry. The presence of benzodioxole and pentanone groups in the compound suggests that it may have unique electronic, steric, and possibly optical properties that could be explored through experimental studies.

科学的研究の応用

1. Anticancer Evaluation

- Summary of the Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results or Outcomes : The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. Antimicrobial Evaluation

- Summary of the Application : Benzo [d] [1,3]dioxole gathered pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity .

- Methods of Application : The compounds were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .

- Results or Outcomes : Among the newly synthesized compounds, some showed excellent antifungal and antibacterial activity when compared to other compounds .

3. Preparation of Nervous System Stimulants

- Summary of the Application : This compound is used as an intermediate in the preparation of nervous system stimulants .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

4. Treatment of Rheumatic Diseases

- Summary of the Application : This compound is used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

5. Synthesis of Nervous System Stimulants

- Summary of the Application : This compound is used as an intermediate in the preparation of nervous system stimulants .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

6. Treatment of Rheumatic Diseases

- Summary of the Application : This compound is used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

将来の方向性

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLRIRGQCOPULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472845 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one | |

CAS RN |

63740-98-7 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

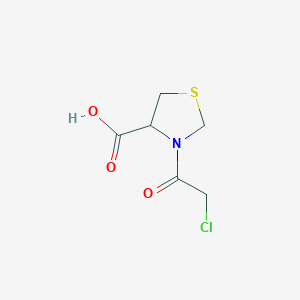

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)